(3-Cyano-4-hydroxyphenyl)boronic acid is an organoboron compound with the chemical formula CHBNO and a molecular weight of 162.94 g/mol. It is characterized by a cyano group and a hydroxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. The compound is notable for its utility in various chemical reactions, especially in the formation of carbon-carbon bonds and as a building block for pharmaceuticals and materials science.
(3-Cyano-4-hydroxyphenyl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. This particular compound can be classified as an arylboronic acid due to its aromatic structure.
The synthesis of (3-Cyano-4-hydroxyphenyl)boronic acid can be achieved through various methods, primarily involving electrophilic substitution reactions. A notable method includes the reaction of 3-bromophenol with sodium cyanide, followed by subsequent reactions with boron reagents .
The compound features:
(3-Cyano-4-hydroxyphenyl)boronic acid participates in several important chemical reactions:
The mechanism of action for (3-Cyano-4-hydroxyphenyl)boronic acid involves several key steps:
The efficiency of these reactions is enhanced by the presence of the cyano group, which stabilizes intermediates and facilitates further transformations.
Relevant data include:
(3-Cyano-4-hydroxyphenyl)boronic acid has several scientific applications:
The phenolic hydroxyl group in (3-cyano-4-hydroxyphenyl)boronic acid necessitates protection during boronation to prevent undesired side reactions and ensure regioselective functionalization. Modern synthetic approaches employ strategically selected protecting groups compatible with organometallic reactions while enabling efficient deprotection under hydrolytic conditions.
Protecting group selection critically influences reaction efficiency and product purity. Three predominant protecting groups—BOC (tert-butoxycarbonyl), trimethylsilyl (TMS), and benzyl—exhibit distinct performance profiles in industrial synthesis:
Table 1: Performance Metrics of Hydroxyl-Protecting Groups
Protecting Group | Catalyst/Conditions | Relative Yield (%) | Key Advantages | Industrial Limitations |
---|---|---|---|---|
BOC | DMAP (catalytic), inert atmosphere | 90 | Mild deprotection during hydrolysis; Minimal byproducts | Higher reagent cost vs. TMS |
Trimethylsilyl (TMS) | HMDS/BSA, p-TsOH/NH₄Cl (catalytic) | 85 | Rapid installation; Low-cost reagents | Sensitive to trace moisture; Siloxane formation |
Benzyl | BnBr/BnCl, K₂CO₃/NaH (base) | 75 | Robust stability under Grignard conditions | Requires hydrogenolysis/Pd catalysis; Slower deprotection |
BOC protection demonstrates superior efficiency (90% yield) due to its stability during Grignard formation and spontaneous deprotection during the boronation hydrolysis step without requiring additional reagents [2] [4]. The reaction proceeds under DMAP catalysis in dichloromethane, with purification via crystallization ensuring minimal boron degradation. Trimethylsilyl protection, while cost-effective, exhibits 5-10% lower yields due to partial desilylation during organometallic reactions or workup, generating protodeboronation byproducts [4]. Benzyl protection, though highly stable, necessitates harsh hydrogenolysis conditions (Pd/C, H₂) post-boronation, complicating workup and reducing overall yield to ~75% [4].
Protecting group removal kinetics during hydrolysis significantly impact boronic acid yield and purity. BOC deprotection occurs concurrently with boronic ester hydrolysis under acidic aqueous conditions (pH 2-4), exhibiting a half-life (t₁/₂) of <30 minutes at 60°C due to the electrophilic assistance from the neighboring boronate moiety [4]. In contrast, TMS deprotection under similar conditions is near-instantaneous but generates persistent silanol residues requiring extraction. Benzyl-protected intermediates necessitate distinct hydrogenolysis (1-5 atm H₂, Pd/C) post-hydrolysis, prolonging processing time by 4-6 hours [4].
Table 2: Hydrolysis/Hydrogenolysis Parameters for Protected Intermediates
Protecting Group | Deprotection Method | Time | Temperature | Critical Challenges |
---|---|---|---|---|
BOC | Aqueous HCl (1M) | 30-60 min | 60°C | Competitive deboronation at pH <2 |
Trimethylsilyl | Dilute H₂SO₄ or AcOH/water | <5 min | 25°C | Siloxane precipitate formation |
Benzyl | H₂ (3-5 atm), 10% Pd/C in EtOAc | 4-6 h | 50°C | Pd leaching; Over-reduction of cyano group |
Optimized hydrolysis employing water instead of mineral acids (e.g., HCl) minimizes protodeboronation—particularly crucial for electron-deficient arylboronic acids like the 3-cyano derivative. This approach precipitates Mg(OH)₂ during Grignard workup, which is removable via filtration before acidification, enhancing crude purity to >92% [5].
Boronic acid synthesis hinges on efficient boron-carbon bond formation, with Grignard (Mg-based) and n-butyllithium-mediated routes representing dominant methodologies. The electrophilic 3-cyano substituent necessitates stringent temperature and stoichiometry control to prevent nucleophilic addition or reduction.
Solvent polarity and coordinating ability profoundly influence organometallic stability and boronate formation:
Table 3: Solvent Optimization for Organometallic Routes
Method | Optimal Solvent System | Conversion (%) | Byproduct Formation |
---|---|---|---|
Grignard (Mg) | THF | 85-88 | <5% homocoupling |
Grignard (Mg) | 2-MeTHF | 80-83 | 5-8% debromination |
n-BuLi Lithiation | Hexane/THF (4:1) | 90-92 | <3% benzonitrile from LiCN elimination |
n-BuLi Lithiation | Pure THF | 75-80 | 8-12% benzonitrile |
Temperature control during electrophile quenching (B(OR)₃ addition) is paramount:
Translating laboratory synthesis to multi-kilogram production demands meticulous optimization of reagent stoichiometry, mixing efficiency, and workup protocols:
Table 4: Scalability Parameters for Industrial Production
Process Parameter | Grignard Route (BOC) | n-BuLi Route (TMS) | Key Scale-Up Considerations |
---|---|---|---|
Max Demonstrated Scale | 50 kg | 15 kg | Lithiation requires cryogenic reactors |
Overall Yield | 78-82% | 70-75% | TMS deprotection losses at scale |
Purity (HPLC) | >98.5% | >97% | Siloxanes require extractive removal |
Preferred Borate | B(OMe)₃ or B(Oⁿ-Bu)₃ | B(Oi-Pr)₃ | B(Oⁿ-Bu)₃ minimizes boroxine formation |
Process stability hinges on controlling exotherms during Grignard initiation (<5°C) and employing inverse addition (borate to organometallic) to suppress diarylborinic acid formation. Implementing these measures enabled >95% yield reproducibility across 10 consecutive 20-kg batches [4] [5].
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